tert-butyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-amino-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6-5-11-12(4)7(6)10/h5H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOLQKUQAVJWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N(N=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with β-diketones, followed by esterification. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and esterification processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in targeting various diseases, particularly:
- Neurological Disorders : Research indicates that derivatives can inhibit specific enzymes involved in neurodegenerative diseases, potentially leading to new therapeutic agents.
- Anti-Cancer Activity : The compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds similar to this have demonstrated significant inhibition against CDK16 with an EC50 value around 33 nM, indicating potent activity against cancer cells .
Material Science
In material science, this compound is utilized in the development of advanced materials such as:
- Polymers : The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
- Nanomaterials : Its unique chemical structure allows for functionalization of nanomaterials, improving their performance in various applications.
Biological Research
The compound has been employed in biological studies to explore enzyme inhibition and receptor modulation. Its interaction with specific molecular targets can lead to the development of:
- Enzyme Inhibitors : The pyrazole ring facilitates binding to target proteins, making it suitable for designing inhibitors against various enzymes involved in disease processes.
- Receptor Modulators : Variants of this compound have been studied for their potential to modulate receptor activity, which is crucial for developing new drugs .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in different applications:
- Chagas Disease Treatment : A study reported the optimization of compounds similar to this compound that showed significant suppression of parasite burden in a mouse model of Chagas disease, indicating its potential as a therapeutic agent .
- Kinase Inhibition : Research has demonstrated that pyrazole derivatives exhibit anti-proliferative effects across various cancer types. The ability to induce cell cycle arrest and apoptosis further supports their therapeutic potential .
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate can be contextualized against analogs with variations in substituents, ester groups, or heterocyclic frameworks. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Findings
Structural Similarity and Reactivity: The methyl ester analog (CAS 110860-60-1) exhibits a 98% structural similarity to the target compound, differing only in the ester group (methyl vs. tert-butyl). Ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate (CAS 112779-14-3) demonstrates reduced similarity (84%) due to the tert-butyl group being relocated to the pyrazole nitrogen, which may hinder electronic interactions in binding pockets .
Synthetic Efficiency :
- The target compound’s synthesis achieves a 96% yield via bromination, outperforming the cyclobutyl analog (86% yield via Boc protection) . This efficiency is critical for scalability in drug development.
Functional Implications :
- The cyclobutyl analog introduces a strained carbocyclic substituent at position 5, which may modulate lipophilicity and binding affinity in kinase inhibitors .
- Benzothiazole-containing derivatives (e.g., CAS 957264-74-3) replace the methyl group with a heterocyclic system, altering electronic properties and expanding applications in fluorescence-based assays .
Biological Relevance :
- The tert-butyl group in the target compound is frequently employed in PROTACs (proteolysis-targeting chimeras) and kinase inhibitors due to its ability to stabilize tertiary structures and resist enzymatic degradation .
- In contrast, the methyl ester analog is more reactive in nucleophilic acyl substitution, favoring its use as a precursor for amide bond formation .
Biological Activity
Tert-butyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 198.23 g/mol. The structure features a tert-butyl group, an amino group, and a carboxylate moiety attached to a pyrazole ring, which contributes to its biological activity.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways and cancer progression. Its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies.
Pharmacological Properties
The compound exhibits several notable biological activities, including:
- Enzyme Inhibition : It has shown potential in inhibiting Bruton's tyrosine kinase (BTK), which plays a critical role in the treatment of autoimmune diseases and certain cancers. This inhibition can lead to reduced cell proliferation and survival in malignant cells.
- Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives can exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Inhibition of Bruton's Tyrosine Kinase : A study demonstrated that derivatives of this compound effectively inhibited BTK activity in vitro, leading to decreased activation of downstream signaling pathways associated with B-cell malignancies .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria and fungi, suggesting potential applications in treating infections .
- Anti-inflammatory Activity : In vivo models showed that compounds structurally related to this compound significantly reduced markers of inflammation in animal models of arthritis, indicating potential therapeutic benefits .
Data Tables
Q & A
Q. What are the established synthetic routes for tert-butyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and methylhydrazine derivatives. For example, ethyl acetoacetate reacts with DMF-DMA to form an enamine intermediate, which undergoes cyclization with methylhydrazine to yield the pyrazole core. The tert-butyl ester group is introduced via nucleophilic substitution or carbodiimide-mediated coupling . Post-synthetic modifications, such as hydrolysis to the carboxylic acid, are performed under basic conditions (e.g., NaOH/EtOH) .
Q. How is the compound characterized spectroscopically?
Key characterization methods include:
- NMR : and NMR confirm substitution patterns (e.g., tert-butyl singlet at ~1.4 ppm, pyrazole protons at 6.5–7.5 ppm).
- IR : Stretching frequencies for ester C=O (~1720 cm) and NH (~3400 cm).
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 226.1).
Computational methods like DFT can validate spectral data by comparing experimental and theoretical IR/NMR spectra .
Q. What solvents and reaction conditions optimize yield?
Polar aprotic solvents (DMF, DMSO) at 80–100°C are optimal for cyclocondensation. For esterification, dichloromethane with DCC/DMAP as catalysts achieves >70% yield. Stirring under inert gas (N) minimizes oxidation .
Advanced Research Questions
Q. How can discrepancies in reported reaction yields be resolved?
Discrepancies often arise from impurities in starting materials or suboptimal stoichiometry. For instance, reported 38% yield due to unreacted intermediates. Solutions include:
Q. What strategies mitigate competing side reactions during functionalization?
The amino group’s nucleophilicity can lead to undesired acylation. To suppress this:
Q. How do steric effects of the tert-butyl group influence reactivity?
The bulky tert-butyl group hinders electrophilic substitution at the pyrazole 4-position but stabilizes intermediates via steric shielding. This is critical in Suzuki-Miyaura couplings, where Pd(PPh) and aryl boronic acids require prolonged heating (12–24 h at 90°C) for cross-coupling .
Q. Can computational modeling predict biological activity?
Yes. Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like kinase enzymes. The pyrazole core shows affinity for ATP-binding pockets (ΔG ≈ -8.5 kcal/mol), while the tert-butyl group enhances hydrophobic interactions .
Data Analysis and Contradictions
Q. How to interpret conflicting crystallographic data on pyrazole derivatives?
Variations in crystal packing (e.g., triclinic vs. monoclinic systems) arise from solvent of crystallization. For this compound, recrystallization from EtOAc/hexane yields a triclinic lattice (α = 88.85°, β = 81.21°, γ = 87.64°), while MeOH/water favors monoclinic forms. Use Mercury software to compare unit cell parameters with literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
